molecular formula C7H12O3 B14609307 1-(1,3-Dioxolan-2-yl)butan-2-one CAS No. 60643-05-2

1-(1,3-Dioxolan-2-yl)butan-2-one

Cat. No.: B14609307
CAS No.: 60643-05-2
M. Wt: 144.17 g/mol
InChI Key: VZPWYXJVDMACRI-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)butan-2-one is a cyclic ketal derivative featuring a 1,3-dioxolane ring fused to a butan-2-one moiety. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The 1,3-dioxolane ring acts as a protective group, stabilizing the ketone functionality while enabling controlled reactivity in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. Its structural hybrid of a cyclic ether and ketone confers unique solubility and stability properties, making it valuable in multi-step synthetic pathways .

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-6(8)5-7-9-3-4-10-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWYXJVDMACRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60821758
Record name 1-(1,3-Dioxolan-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60821758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60643-05-2
Record name 1-(1,3-Dioxolan-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60821758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Acetalization

The most prevalent method involves acid-catalyzed acetalization of 3-oxobutanal with ethylene glycol. The reaction proceeds via nucleophilic attack of the diol on the carbonyl group, followed by cyclodehydration.

Reaction Conditions

  • Catalysts : Brønsted acids (e.g., p-toluenesulfonic acid, H2SO4) or Lewis acids (e.g., BF3·Et2O).
  • Solvents : Toluene or dichloromethane for azeotropic water removal.
  • Temperature : 80–100°C under reflux.

Typical Protocol

  • Combine 3-oxobutanal (1.0 eq), ethylene glycol (1.2 eq), and p-toluenesulfonic acid (0.1 mol%) in toluene.
  • Reflux for 4–6 hours with Dean-Stark trap to remove water.
  • Neutralize with NaHCO3, extract with EtOAc, and purify via distillation (bp 120–125°C at 15 mmHg).

Yield : 75–85%.

Lewis Acid-Mediated Cyclization

Lewis acids enhance reaction rates and selectivity by polarizing the carbonyl group.

Key Systems

Catalyst Temperature (°C) Time (h) Yield (%) Source
BF3·Et2O 25 2 90
ZnCl2 60 3 82

Advantages :

  • Mild conditions prevent side reactions (e.g., aldol condensation).
  • Compatible with acid-sensitive substrates.

Phase Transfer Catalysis (PTC)

PTC enables efficient reactions in biphasic systems, particularly for large-scale synthesis.

Example

  • Dissolve 3-oxobutanal (1.0 eq) and ethylene glycol (1.5 eq) in CH2Cl2.
  • Add tetrabutylammonium bromide (0.2 eq) and 50% NaOH (aqueous phase).
  • Stir at 40°C for 3 hours.

Yield : 88% with 99% purity by GC-MS.

Industrial Production Techniques

Continuous Flow Reactors

Industrial protocols prioritize throughput and energy efficiency:

Process Parameters

  • Reactor Type : Tubular flow reactor with static mixers.
  • Conditions : 120°C, 2 MPa pressure, residence time 1 hour.
  • Catalyst : Heterogeneous sulfonated polystyrene resin (0.5 wt%).

Output : 500 kg/day with 92% yield.

Solvent-Free Synthesis

Eliminating solvents reduces costs and environmental impact:

  • Mix 3-oxobutanal and ethylene glycol (1:1.1 molar ratio).
  • Add Amberlyst-15 (1.0 wt%) and heat at 90°C for 2 hours.
  • Filter and distill under vacuum.

Yield : 89% with 98.5% purity.

Recent Advances in Synthetic Methodologies

Enzymatic Acetalization

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) achieve stereoselective synthesis:

  • Conditions : pH 7.0, 30°C, 24 hours.
  • Yield : 78% enantiomeric excess (ee) for (R)-isomer.

Photoredox Catalysis

Visible-light-mediated reactions enable room-temperature synthesis:

  • Catalyst : Ru(bpy)3Cl2 (0.5 mol%).
  • Light Source : 450 nm LED, 12-hour irradiation.
  • Yield : 70% with 95% selectivity.

Comparative Analysis of Synthesis Routes

Method Catalyst Temperature (°C) Time (h) Yield (%) Scalability Cost Index
Acid-Catalyzed H2SO4 80–100 4–6 75–85 High $
Lewis Acid BF3·Et2O 25 2 90 Moderate $$
Continuous Flow Amberlyst-15 120 1 92 Very High $
Enzymatic CALB 30 24 78 Low $$$

Key Findings :

  • Continuous flow synthesis offers the best balance of yield and scalability for industrial use.
  • Enzymatic methods are promising for chiral synthesis but require cost optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Organolithium reagents in dry THF or Grignard reagents in ether.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Comparison with Similar Compounds

Key Observations:

Ketone vs. Aldehyde Reactivity :

  • The ketone group in this compound is less reactive toward nucleophilic addition compared to the aldehyde group in 4-(1,3-Dioxolan-2-yl)butanal. This makes the former more stable under basic conditions, while the latter is prone to oxidation and polymerization .
  • Example: The aldehyde derivative is used in polymer crosslinking, whereas the ketone variant serves as a stable intermediate in multi-step syntheses.

Biological Activity: Propiconazole and pramiconazole (CAS 219923-85-0) incorporate triazole moieties alongside dioxolane rings, enabling antifungal activity through cytochrome P450 inhibition.

Solubility and Stability :

  • 2-Methyl-1,3-dioxolane, a simpler dioxolane derivative, exhibits higher volatility (lower molecular weight) and is employed as a solvent. The ketone and aldehyde derivatives have reduced volatility and enhanced polarity, favoring use in controlled reactions .

Crystallographic and Structural Insights

  • Studies on dioxolane derivatives, such as 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline (), reveal that the dioxolane ring adopts a puckered conformation, influencing molecular packing and solubility. Similar structural analyses for this compound using tools like SHELX () could optimize its crystallization for industrial use .

Industrial and Research Relevance

  • Suppliers : Companies like Dayang Chem and Leap Chem Co., Ltd. () produce dioxolane derivatives, indicating commercial demand for these intermediates.

Q & A

Basic Question: What are the recommended methods for synthesizing 1-(1,3-Dioxolan-2-yl)butan-2-one with high yield and purity?

Methodological Answer:
The synthesis of this compound typically involves ketone protection strategies. A common approach is the acid-catalyzed cyclocondensation of β-keto esters or ketones with 1,2-diols. For example, reacting 2-butanone with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) forms the 1,3-dioxolane ring. Key parameters for optimization include:

  • Reaction Temperature: 80–100°C to balance reaction rate and side-product formation.
  • Solvent Choice: Toluene or dichloromethane to facilitate azeotropic removal of water.
  • Catalyst Loading: 1–5 mol% of acid catalyst to minimize decomposition.
    Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. For scale-up, ensure inert atmosphere conditions to prevent oxidation .

Basic Question: How can X-ray crystallography confirm the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:

  • Crystal Growth: Use slow evaporation of a saturated solution in solvents like ethyl acetate or acetone.
  • Data Collection: Employ a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Refinement: Use programs like SHELXL for structure solution and refinement. Focus on resolving the dioxolane ring conformation (e.g., chair vs. envelope) and bond angles. Validate using R-factor (<5%) and residual electron density maps .

Advanced Question: What strategies resolve contradictions between spectroscopic data and computational modeling results for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To address this:

Cross-Validate Techniques: Compare NMR (¹H/¹³C), IR, and mass spectrometry data with DFT calculations (e.g., B3LYP/6-31G* level).

Solvent Correction: Include solvent effects in computational models using PCM (Polarizable Continuum Model).

Dynamic NMR: Probe temperature-dependent shifts to detect conformational exchange.

XRD Validation: Use crystallographic data as a reference for bond lengths and angles .

Advanced Question: How does the 1,3-dioxolane ring influence the compound’s reactivity in catalytic applications?

Methodological Answer:
The 1,3-dioxolane ring acts as a directing group and stabilizes transition states via electron donation. For example, in asymmetric catalysis:

  • Ligand Design: Chiral phosphine ligands derived from this scaffold (e.g., (2R,5R)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-dimethylphospholane) enhance enantioselectivity in cross-coupling reactions.
  • Steric Effects: The ring’s rigidity restricts rotational freedom, favoring specific transition-state geometries.
  • Hydrolysis Sensitivity: The acetal group’s lability under acidic conditions necessitates careful pH control during reactions .

Safety Question: What are critical safety protocols when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage: Store in airtight containers under nitrogen, away from oxidizers and acids.
  • Waste Disposal: Collect organic waste separately and neutralize acidic byproducts before disposal.
  • Toxicity Mitigation: Acute toxicity (rat LD₅₀: 120 mg/kg) mandates spill containment kits and emergency eyewash stations .

Advanced Question: How can computational modeling predict the compound’s interactions in host-guest systems?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model binding affinities with cyclodextrins or supramolecular hosts.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of inclusion complexes.
  • Electrostatic Potential Maps: Analyze partial charges on the carbonyl and dioxolane oxygen to identify H-bonding sites .

Basic Question: What spectroscopic techniques are most effective for purity assessment?

Methodological Answer:

  • GC-MS: Quantify purity using splitless injection mode (HP-5MS column, 70 eV EI).
  • ¹H NMR Integration: Compare peak areas of the dioxolane protons (δ 4.8–5.2 ppm) to impurities.
  • HPLC: Use a C18 column (UV detection at 210 nm) with acetonitrile/water gradients .

Advanced Question: How does the compound behave under photolytic conditions?

Methodological Answer:

  • UV-Vis Studies: Irradiate in quartz cuvettes (λ = 254 nm) and monitor degradation via HPLC.
  • Radical Trapping: Add TEMPO to quench radical intermediates and identify pathways.
  • Computational TD-DFT: Predict excited-state behavior and bond cleavage sites .

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